

# Application Notes and Protocols for SPA70 (HSPA8) Expression and Purification

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## Compound of Interest

Compound Name: SPA70

Cat. No.: B15558755

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## Introduction

**SPA70**, also known as Heat Shock Cognate 71 kDa protein (Hsc70) or HSPA8, is a constitutively expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family.[1][2] It plays a crucial role in maintaining cellular homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting proteins for degradation.[1][2] Given its involvement in various cellular processes, including signal transduction, apoptosis, and autophagy, **SPA70** is a protein of significant interest in various research fields and a potential target for drug development.[1]

These application notes provide a detailed protocol for the high-yield expression of recombinant human **SPA70** in *Escherichia coli* and its subsequent purification to high purity.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the expression and purification of recombinant **SPA70**.

Table 1: Expression and Lysis

Parameter	Typical Value
E. coli Strain	BL21(DE3)
Culture Volume	1 L
OD600 at Induction	0.6 - 0.8
IPTG Concentration	0.5 - 1.0 mM
Induction Temperature	18-25°C
Induction Duration	16 - 20 hours
Wet Cell Paste Yield	5 - 10 g/L

Table 2: Purification

Parameter	Typical Value
Purification Method	Immobilized Metal Affinity Chromatography (IMAC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC)
Purity (post-IMAC)	>85%
Final Purity (post-SEC)	>95%
Typical Yield	1 - 5 mg/L of culture
ATPase Activity	Lot-specific, typically in the range of 1-5 $\mu$ M phosphate liberated/hr/ $\mu$ g protein

## Experimental Protocols

This protocol describes the expression of N-terminally His-tagged **SPA70** in E. coli and a three-step purification process.

### I. Expression of Recombinant SPA70

- Transformation: Transform a suitable expression plasmid containing the human **SPA70** gene (e.g., in a pET vector with an N-terminal His-tag) into a competent E. coli strain such as BL21(DE3).
- Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).
- Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C. Induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Harvesting: Continue to incubate the culture at the reduced temperature for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

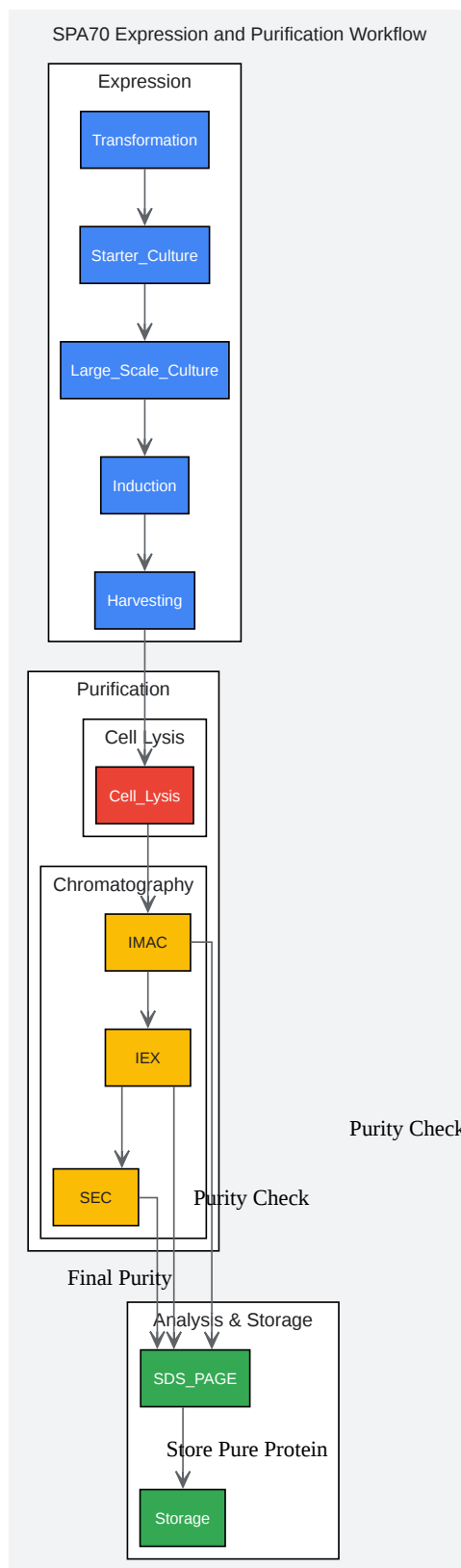
## II. Purification of Recombinant SPA70

- Cell Lysis:
  - Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
  - Incubate on ice for 30 minutes.
  - Sonicate the cell suspension on ice to ensure complete lysis.
  - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
- Immobilized Metal Affinity Chromatography (IMAC):
  - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
  - Load the clarified lysate onto the column.

- Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged **SPA70** with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the fractions by SDS-PAGE to confirm the presence and purity of **SPA70**.
- Ion Exchange Chromatography (IEX):
  - Pool the fractions containing **SPA70** and dialyze against IEX Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).
  - Load the dialyzed sample onto an equilibrated anion exchange column (e.g., Q-sepharose).
  - Wash the column with IEX Buffer A.
  - Elute the protein with a linear gradient of IEX Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl).
  - Collect fractions and analyze by SDS-PAGE.
- Size Exclusion Chromatography (SEC):
  - Pool the purest fractions from the IEX step and concentrate them.
  - Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl<sub>2</sub>).
  - Load the concentrated protein onto the column.
  - Collect fractions corresponding to the monomeric peak of **SPA70**.
  - Assess the final purity by SDS-PAGE. Pool the pure fractions, determine the concentration, and store at -80°C.

## Visualizations

## Experimental Workflow

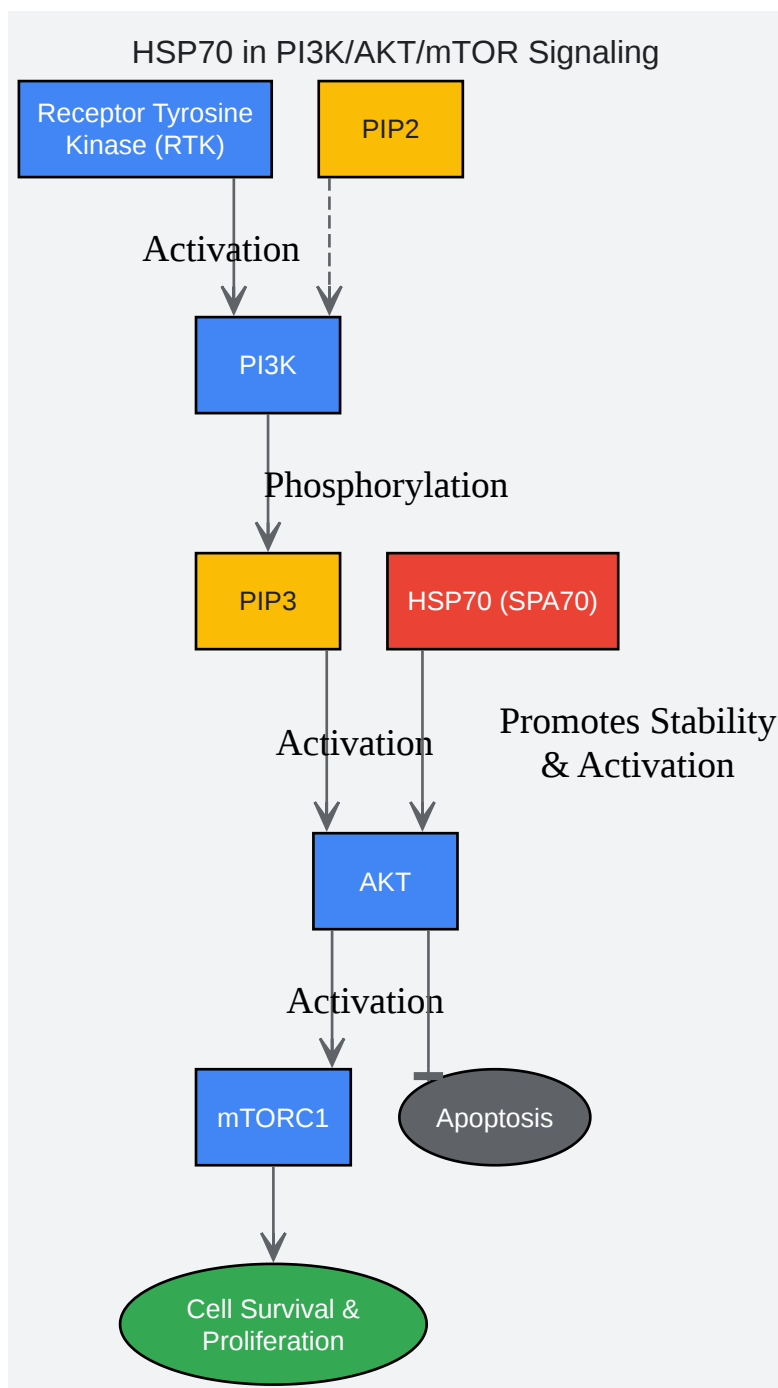


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Caption: Workflow for **SPA70** expression and purification.

## Signaling Pathway Involvement

**SPA70**, as a member of the HSP70 family, is involved in multiple signaling pathways that regulate cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway.



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Caption: Role of HSP70 in the PI3K/AKT/mTOR signaling pathway.

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## References

- 1. HSPA8 - Wikipedia [en.wikipedia.org]
- 2. Hsc70: A Chaperone Protein With Diverse Cellular Functions | HSPA8 | Bio-Techne [bio-technique.com]
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